molecular formula C5H11ClFN B1532531 3-Fluoro-3-methylpyrrolidine hydrochloride CAS No. 1427380-91-3

3-Fluoro-3-methylpyrrolidine hydrochloride

Cat. No. B1532531
M. Wt: 139.6 g/mol
InChI Key: LDRLKNIQCYFPMH-UHFFFAOYSA-N
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Description

3-Fluoro-3-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C5H11ClFN and a molecular weight of 139.6 g/mol . It is a solid substance and is usually stored in a refrigerator . It is not considered a hazardous compound .


Molecular Structure Analysis

The InChI code for 3-Fluoro-3-methylpyrrolidine hydrochloride is 1S/C5H10FN.ClH/c1-5(6)2-3-7-4-5;/h7H,2-4H2,1H3;1H . The InChI key is LDRLKNIQCYFPMH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Fluoro-3-methylpyrrolidine hydrochloride is a solid substance . It has a molecular weight of 139.6 g/mol . It is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Synthetic Chemistry and Medicinal Applications

3-Fluoro-3-methylpyrrolidine hydrochloride serves as a precursor or intermediate in the synthesis of complex molecules with potential medicinal applications. For instance, fluorinated pyrrolidine derivatives are highlighted for their utility in medicinal chemistry, such as dipeptidyl peptidase IV inhibitors, showcasing the importance of fluorinated synthons in drug development. A methodology involving the stereospecific double fluorination has facilitated the synthesis of these derivatives, significantly reducing the synthetic steps required for their preparation (Singh & Umemoto, 2011).

Organometallic Chemistry

In organometallic chemistry, difluoro complexes of platinum with monodentate phosphine ligands exhibit exceptional stability, demonstrating the strategic use of fluorine atoms in stabilizing metal complexes. This stability plays a crucial role in the reductive elimination reactions, where the presence of fluorine significantly impacts the reaction kinetics and outcomes (Yahav, Goldberg, & Vigalok, 2005).

Fluorination Techniques and Fluorinated Compounds

The research also delves into the synthesis and functionalization of fluorinated compounds, demonstrating the versatility of 3-Fluoro-3-methylpyrrolidine hydrochloride in various chemical transformations. For example, efficient pyridinylmethyl functionalization processes have been developed to synthesize cognition-enhancing drug candidates, highlighting the compound's role in creating fluorinated pharmaceuticals (Pesti et al., 2000).

Development of Fluorinated Heterocycles

The fluorination of pyrroles and the subsequent reactions of the derived compounds provide insights into the synthesis of highly fluorinated heterocycles, showcasing the chemical behavior and reactivity of fluorinated pyrrolidines in various conditions. These studies contribute to the broader understanding of fluorine chemistry and its applications in synthesizing novel fluorinated heterocycles (Coe et al., 1975).

Safety And Hazards

The safety information for 3-Fluoro-3-methylpyrrolidine hydrochloride includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-fluoro-3-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c1-5(6)2-3-7-4-5;/h7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRLKNIQCYFPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3-methylpyrrolidine hydrochloride

CAS RN

1427380-91-3
Record name Pyrrolidine, 3-fluoro-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427380-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-fluoro-3-methylpyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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